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molecular formula C13H12N2 B8533811 3-cyano-2,3,4,9-tetrahydro-1H-carbazole

3-cyano-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B8533811
M. Wt: 196.25 g/mol
InChI Key: BOCLHPUSNOHXJZ-UHFFFAOYSA-N
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Patent
US08039474B2

Procedure details

A mixture of 4-cyano-cyclohexanone (0.48 g, 3.9 mmol) and phenylhydrazine hydrochloride (0.42 g, 3.9 mmol) in glacial acetic acid (5 ml) is stirred at reflux for 1 h. The solvent is evaporated and the residue chromatographed on silica gel (heptane/EtOAc 2:1) to deliver the title compound as a brownish solid (158 mg) in 50% yield. tR (LC-5) 0.91 min; ESI-MS (positive ion): m/z 197.10 [M+H]+ (calcd 196.25 for C13H12N2). 1H-NMR (CDCl3): 2.25 (m, 2H); 2.96 (m, 5H); 7.14 (m, 2H); 7.30 (d, J=7.7 Hz, 1H); 7.45 (d, J=7.1 Hz, 1H); 7.79 (br s, 1H).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1)#[N:2].Cl.[C:11]1([NH:17]N)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)(=O)C>[C:1]([CH:3]1[CH2:8][C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:17][C:6]=2[CH2:5][CH2:4]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
C(#N)C1CCC(CC1)=O
Name
Quantity
0.42 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (heptane/EtOAc 2:1)
CUSTOM
Type
CUSTOM
Details
0.91 min
Duration
0.91 min

Outcomes

Product
Name
Type
Smiles
C(#N)C1CCC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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